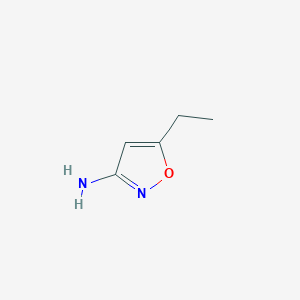

5-Ethyl-1,2-oxazol-3-amine

Overview

Description

5-Ethyl-1,2-oxazol-3-amine is a chemical compound with the molecular formula C5H8N2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Synthesis Analysis

The synthesis of oxazoline derivatives, which are similar to 5-Ethyl-1,2-oxazol-3-amine, has been extensively studied . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of 5-Ethyl-1,2-oxazol-3-amine consists of a five-membered ring with one nitrogen and one oxygen atom . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in medicinal field .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethyl-1,2-oxazol-3-amine can be found in various databases such as PubChem and ChemicalBook . These databases provide information like chemical names, physical and chemical properties, classification, patents, literature, biological activities, and supplier lists .Scientific Research Applications

Antimicrobial Applications

5-Ethyl-1,2-oxazol-3-amine derivatives have been studied for their potential as antimicrobial agents. The oxazole ring is a common feature in many compounds with significant antibacterial activity. Researchers have synthesized various derivatives and tested them against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, to explore their effectiveness in combating infections .

Anticancer Research

The oxazole moiety is a core structure in many anticancer agents. Derivatives of 5-Ethyl-1,2-oxazol-3-amine are being explored for their potential to inhibit the growth of cancer cells. Studies focus on understanding the mechanism of action, which often involves the disruption of cell division and inducing apoptosis in cancerous cells .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and new treatments are in high demand. 5-Ethyl-1,2-oxazol-3-amine derivatives have shown promise in antitubercular activity, with research directed at synthesizing compounds that can effectively target the Mycobacterium tuberculosis bacterium .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of oxazole derivatives make them candidates for the development of new pain relief medications. By modulating inflammatory pathways, these compounds could offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with potentially fewer side effects .

Antidiabetic Potential

Oxazole derivatives, including those of 5-Ethyl-1,2-oxazol-3-amine, are being investigated for their antidiabetic effects. These compounds may interact with biological targets involved in glucose metabolism, offering a new avenue for diabetes treatment .

Antiobesity Applications

The obesity epidemic requires novel therapeutic approaches. Research into 5-Ethyl-1,2-oxazol-3-amine derivatives includes the exploration of their potential to influence metabolic pathways related to fat storage and energy expenditure, contributing to weight management strategies .

Antioxidant Properties

Oxidative stress is implicated in numerous diseases. Oxazole derivatives are studied for their antioxidant properties, which could help protect cells from oxidative damage and play a role in the prevention of diseases associated with oxidative stress .

Antiviral Research

In the context of viral pandemics, the search for effective antivirals is critical. 5-Ethyl-1,2-oxazol-3-amine derivatives have been evaluated for their potential to inhibit viral entry, particularly in the case of SARS-CoV-2, by interfering with the virus’s ability to bind to host cells .

Mechanism of Action

Target of Action

5-Ethyl-1,2-oxazol-3-amine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often enzymes and receptors in the body, with the specific target varying depending on the substitution pattern in the oxazole derivatives .

Mode of Action

Oxazole derivatives are known to interact with their targets through non-covalent interactions . The presence of hetero atoms in the oxazole ring can impart preferential specificities in their biological responses .

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Safety and Hazards

Future Directions

Oxazole and its derivatives have gained much recognition in synthetic organic chemistry . They display a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . Therefore, the future directions of 5-Ethyl-1,2-oxazol-3-amine and similar compounds could be in these fields .

properties

IUPAC Name |

5-ethyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-5(6)7-8-4/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRPZCXQEPGTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408249 | |

| Record name | 5-ethyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19754-80-4 | |

| Record name | 5-ethyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

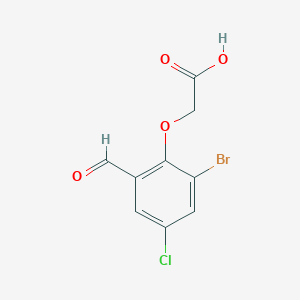

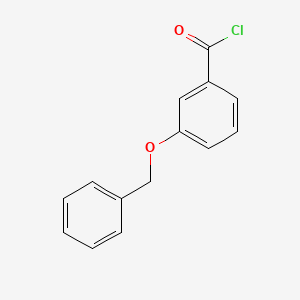

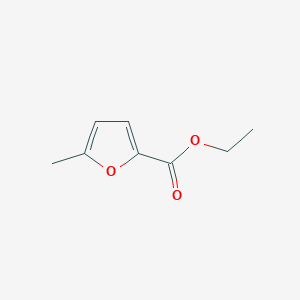

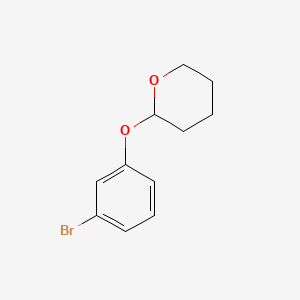

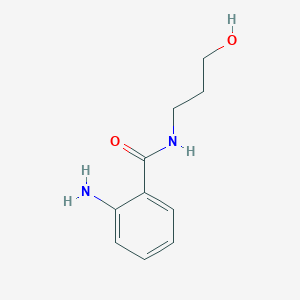

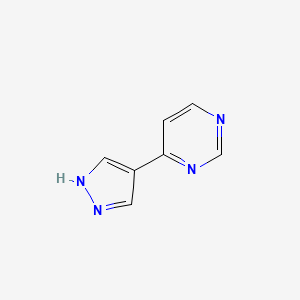

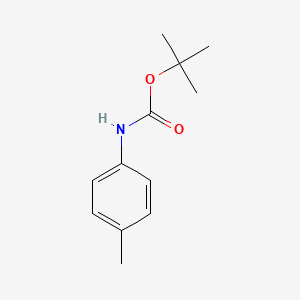

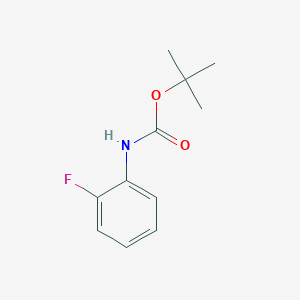

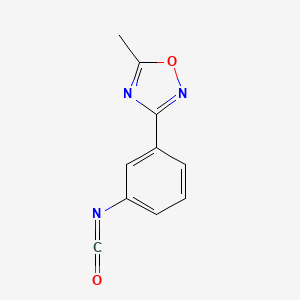

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)